n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties and inhibition of specific kinases. The compound is characterized by its unique molecular structure, which includes a pyrazolo ring fused to a pyrimidine moiety.
The compound is classified under the International Union of Pure and Applied Chemistry naming conventions and has the Chemical Abstracts Service number 1341393-12-1. It has a molecular formula of CHN and a molecular weight of 162.19 g/mol. Pyrazolo[1,5-a]pyrimidines are known for their potential as therapeutic agents, particularly in targeting specific kinases involved in cancer progression and other diseases .
The synthesis of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine typically involves several steps that can include cyclization reactions and functional group modifications. One common approach is the use of aryl-substituted acetonitriles treated with N,N-dimethylformamide dimethyl acetal followed by hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core.
Specific synthetic routes may involve:
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine can participate in various chemical reactions typical for amines and heterocyclic compounds. Notable reactions include:
The mechanism of action for n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine primarily involves its role as an inhibitor of specific protein kinases, such as Pim-1 kinase. This kinase is implicated in cell survival and proliferation pathways, making it a target for cancer therapies. The binding of this compound to Pim-1 inhibits its activity, leading to decreased phosphorylation of downstream targets involved in cell cycle regulation and apoptosis.
Research indicates that compounds within this class exhibit submicromolar potency against Pim-1, suggesting their potential effectiveness in therapeutic applications against malignancies where Pim-1 is upregulated .
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine exhibits several notable physical and chemical properties:
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine has significant potential in scientific research due to its biological activities:
The pyrazolo[1,5-a]pyrimidine (PP) core serves as the foundational scaffold for synthesizing N-methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine (CAS: 1341393-12-1). The predominant synthetic route involves cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic systems:
Table 1: Key Aminomethyl Intermediates for Target Compound Synthesis
| Compound Name | CAS Number | Molecular Formula | Core Modification Site |
|---|---|---|---|
| {Pyrazolo[1,5-a]pyrimidin-6-yl}methanamine | 933722-68-0 | C₇H₈N₄ | 6-Aminomethyl |
| N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine | 1341393-12-1 | C₈H₁₀N₄ | N-Methylated aminomethyl |
Position 6 of the PP core is electronically activated for C–N bond formation, necessitating precise regioselective control:
Table 2: Comparative Amination Techniques at Position 6
| Method | Conditions | Regioselectivity | Yield Range | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Displacement | K₂CO₃, DMF, 60°C | C6 > C5/C7 | 75–90% | Predictable with chloro-PPs |
| Photoredox Catalysis | Ir(ppy)₂(dtbpy)PF₆, DMF, violet LED | α-Amine methyl | 60–73% | Avoids pre-functionalization |
| Electrostatic-Directed | Solvent-dependent (MeCN vs. CH₂Cl₂) | Tunable site-selectivity | 49–84% | Condition-based selectivity control |
Microwave (MW) irradiation drastically optimizes PP core synthesis and functionalization:
Late-stage modifications of the 6-aminomethyl group enable targeted physicochemical modulation:
Table 3: Late-Stage Functionalization Impact on Physicochemical Properties
| Modification Type | Reagent | Property Change | Biological Implication |
|---|---|---|---|
| Amide Coupling | HBTU, carboxylic acid-PP | ↑ Solubility (e.g., 9a: 5.21 μM vs Cact-3: 0.059 μM) | May reduce potency if excessive hydrophilicity |
| N-Alkylation | Alkyl halides, K₂CO₃ | ↑ Lipophilicity (cLogD +0.5–1.5) | Risks hERG inhibition if basic amine present |
| Aryl Boronic Acid Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | ↑ Conjugation, ↓ solubility | Enhances kinase selectivity profiles |
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.: 142759-00-0
CAS No.: 53861-34-0